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molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B040343
M. Wt: 269.09 g/mol
InChI Key: VMTDOHAWLUJHAI-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

To a stirring suspension of 5-bromopyridin-2-amine (1.2 g, 7.05 mmol) and ethyl 2-chloro-3-hydroxyacrylate potassium salt (6.6 g, 28.19 mmol) (prepared in a similar manner as 22) in EtOH (100 mL) at room temperature was added sulfuric acid (751 μL, 14.10 mmol) dropwise. The reaction mixture was heated at 78° C. overnight. The reaction was cooled to room temperature and the solvent was concentrated. The residue was taken in water and the pH was adjusted between 6-8 with saturated sodium bicarbonate. The crude product was extracted with ethyl acetate. The organic was washed with brine and dried over anhydrous sodium sulfate. The crude product was purified by silica chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (24s). MS m/z 270.2 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
751 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[K].Cl[C:11](=[CH:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].S(=O)(=O)(O)O>CCO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][N:8]=2)[CH:7]=1 |f:1.2,^1:8|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Smiles
[K].ClC(C(=O)OCC)=CO
Step Two
Name
Quantity
751 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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